Benzenamine, 2,2'-sulfonylbis-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

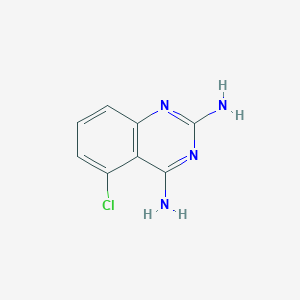

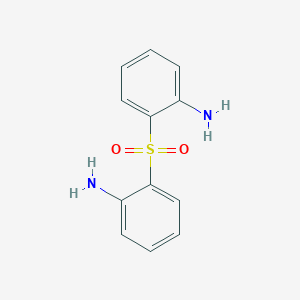

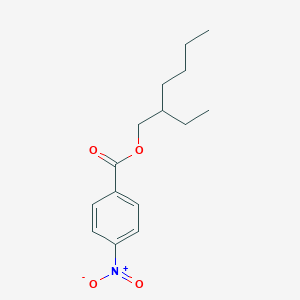

Benzenamine, 2,2’-sulfonylbis- is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3 g/mol. It contains a total of 54 bonds, including 34 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, 2 primary amines (aromatic), 2 ethers (aromatic), and 1 sulfone .

Synthesis Analysis

While specific synthesis methods for Benzenamine, 2,2’-sulfonylbis- were not found, a related compound, a Schiff base, was synthesized for selective detection of Hg 2+. This Schiff base was characterized by proton nuclear magnetic resonance (1 HNMR), carbon-13 nuclear magnetic resonance (13 CNMR), and Fourier-transform infrared (FTIR) spectroscopy .Molecular Structure Analysis

The molecular structure of Benzenamine, 2,2’-sulfonylbis- includes 34 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, 2 primary amines (aromatic), 2 ethers (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis

Benzenamine, 2,2’-sulfonylbis- has a molecular weight of 248.3 g/mol. More specific physical and chemical properties were not found in the search results.科学的研究の応用

Pharmaceutical Sciences

The sulfonylaniline motif, which includes 2-(2-aminophenyl)sulfonylaniline, is significant in pharmaceutical sciences due to its presence in various drugs. It’s a structure found in bioactive molecules such as the Bcl-2 protein inhibitor navitoclax, DP receptor antagonist laropiprant, histamine H1-receptor blocker oxomemazine, and hepatitis B virus core protein inhibitor vebicorvir . The development of methods for synthesizing sulfonylanilines is crucial for creating new medications.

Organic Synthesis

In organic chemistry, 2-(2-aminophenyl)sulfonylaniline serves as a building block for constructing complex molecules. Its modifiability and stability when using sulfonyl fluoride as a sulfonylation reagent under visible-light-mediated conditions are particularly noted. This allows for the creation of a variety of substituted sulfonylanilines, which are valuable in synthesizing diverse organic compounds .

Antifungal Applications

Benzenamine derivatives, including 2-(2-aminophenyl)sulfonylaniline, have shown inhibitory effects on the growth of Aspergillus flavus, a pathogenic fungus. This compound can potentially act as a fumigant, reducing aflatoxin biosynthesis and virulence in crops, thus preventing contamination and preserving food safety .

Safety and Hazards

While specific safety data for Benzenamine, 2,2’-sulfonylbis- was not found, a related compound, benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, was found to be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

作用機序

Target of Action

The primary target of 2-(2-aminophenyl)sulfonylaniline, also known as 2,2’-Sulfonyldianiline or Benzenamine, 2,2’-sulfonylbis-, is dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like 2-(2-aminophenyl)sulfonylaniline, exhibit antimicrobial and antitumor activities .

Mode of Action

2-(2-aminophenyl)sulfonylaniline interacts with its target, DHFR, by binding to the active sites of the enzyme . This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and the metabolism of folate. The disruption of these processes can lead to the inhibition of cell growth and replication, particularly in rapidly dividing cells such as cancer cells and bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 2-(2-aminophenyl)sulfonylaniline is the folate metabolic pathway . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolic pathway. Tetrahydrofolate is a necessary cofactor for the synthesis of nucleotides, so its depletion can lead to a decrease in DNA synthesis and cell replication .

Pharmacokinetics

Similar sulfonamide derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-(2-aminophenyl)sulfonylaniline’s action primarily involve the inhibition of cell growth and replication. By disrupting the folate metabolic pathway and inhibiting the synthesis of nucleotides, this compound can effectively halt the growth and replication of cells, particularly those that are rapidly dividing . This makes it potentially effective against certain types of cancer cells and bacteria .

特性

IUPAC Name |

2-(2-aminophenyl)sulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWQUYMRFSJHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201507 |

Source

|

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 2,2'-sulfonylbis- | |

CAS RN |

53347-49-2 |

Source

|

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)

![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)